methyl 4-{[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]methyl}benzoate
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Description
Synthesis Analysis
The synthesis of compounds within this category often involves the reaction of amino-triazinones with carbon disulfide in water/pyridine mixtures or direct cyclization reactions with aromatic aldehydes or acid chlorides. For example, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one demonstrates the complexity and specificity of reactions involving triazolo and triazin motifs (Hwang, Tu, Wang, & Lee, 2006).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by extensive intermolecular hydrogen bonding and π-π stacking interactions. Crystallographic studies, such as those on 4-amino-5-[4-(methylsulfonyl)benzyl]-4H-[1,2,4]triazole-3-thione, reveal monoclinic space groups and specific bond angles indicative of the compound's stability and potential for intermolecular interactions (Sumangala, Poojary, Chidananda, Arulmoli, & Shenoy, 2012).
Chemical Reactions and Properties
These compounds undergo a variety of chemical reactions, including cyclocondensation, electrophilic substitution, and nucleophilic addition, depending on the functional groups present. The reactivity is significantly influenced by the electron-rich triazole and triazin rings, which can act as nucleophiles in reactions with electrophiles. For instance, the facile synthesis of triazolo and thiadiazine derivatives highlights the compounds' versatility in forming new chemical bonds and structures (Taha, 2008).
Mechanism of Action
While the exact mechanism of action of this specific compound is not mentioned in the available resources, compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Future Directions
The future research directions for this compound could involve further exploration of its potential pharmacological activities, development of new synthetic approaches, and investigation of its mechanism of action . It is hoped that this will lead to the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
methyl 4-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S/c1-20-10(19)9-4-2-8(3-5-9)6-21-12-16-15-11-17(13)7-14-18(11)12/h2-5,7H,6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJFFIWSXLTUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C3N2N=CN3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]methyl}benzoate |
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